In Vitro GIV–Gαi Protein-Protein Interaction Inhibition: Screening Activity vs. Structural Analogs
This compound was tested in a fluorescence polarization high-throughput screen (PubChem AID 1224905) designed to identify inhibitors of the GIV GBA-motif interaction with Gαi3 [1]. However, the quantitative screening result (activity score, Z-score, or % inhibition) for this specific compound is not publicly retrievable from PubChem or the screening center's data portal. The assay's active threshold was defined as an activity score ≥15 (normalized percent control subtracted from 100) [1]. Without the compound's numerical result, no comparison can be made to any structural analog tested in the same screen, nor can a claim of activity or selectivity be substantiated.
| Evidence Dimension | Inhibition of GIV GBA-motif–Gαi3 protein-protein interaction |
|---|---|
| Target Compound Data | Not publicly available |
| Comparator Or Baseline | Active threshold: activity score ≥15 (normalized % control subtracted from 100) |
| Quantified Difference | Cannot be calculated |
| Conditions | 384-well fluorescence polarization assay; 25 nM FITC-GIV peptide, purified Gαi3; 50 mM Tris pH 7.4, 100 mM NaCl, 10 mM MgCl2, 5 mM EDTA, 0.4% NP-40, 30 µM GDP, 1 mM DTT |
Why This Matters
Without disclosed numerical data, no differentiation from analogs can be established; procurement decisions cannot be evidence-based for this target.
- [1] Bioassay Express. PubChem AID 1224905: High-throughput screen for inhibitors of the GIV GBA-motif interaction with Galpha-i. Accessed May 2026. View Source
